2-(1,2,3-Triazolyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3-Triazolyl)acetohydrazide is a nitrogen-containing heterocyclic compound that features a 1,2,3-triazole ringThe 1,2,3-triazole ring is known for its stability under various chemical conditions, making it a versatile scaffold in drug discovery and other scientific research areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Triazolyl)acetohydrazide typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the acetohydrazide group: This step involves the reaction of the 1,2,3-triazole derivative with hydrazine hydrate under appropriate conditions to introduce the acetohydrazide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,3-Triazolyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of triazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2-(1,2,3-Triazolyl)acetohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,2,3-Triazolyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its binding affinity and specificity. This allows the compound to inhibit enzymes or disrupt biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar stability and applications but different reactivity and biological activity.
Pyrazole: A five-membered ring with two nitrogen atoms, also used in medicinal chemistry and materials science.
Uniqueness
2-(1,2,3-Triazolyl)acetohydrazide is unique due to its specific combination of the 1,2,3-triazole ring and the acetohydrazide group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C4H7N5O |
---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
2-(2H-triazol-4-yl)acetohydrazide |
InChI |
InChI=1S/C4H7N5O/c5-7-4(10)1-3-2-6-9-8-3/h2H,1,5H2,(H,7,10)(H,6,8,9) |
InChI-Schlüssel |
PZPYUCFHLUZAHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNN=C1CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.